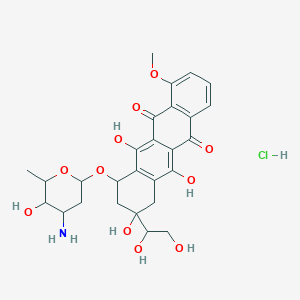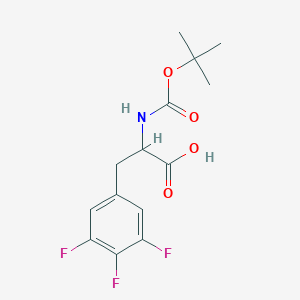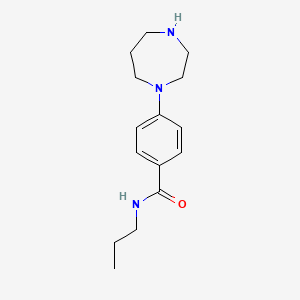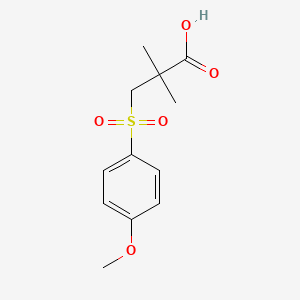
2-Propanol, 1-(diethylamino)-3-(2-thienylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- is an organic compound that belongs to the class of thioethers It features a propanol backbone with a diethylamino group and a thienylthio group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenethiol and 1-chloro-2-propanol.
Nucleophilic Substitution: The reaction between 2-thiophenethiol and 1-chloro-2-propanol under basic conditions (e.g., using sodium hydroxide) leads to the formation of 2-Propanol, 3-(2-thienylthio)-.
Amination: The intermediate product is then subjected to amination using diethylamine in the presence of a suitable catalyst (e.g., palladium on carbon) to yield the final compound, 2-Propanol, 1-(diethylamino)-3-(2-thienylthio)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted thioethers.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the thienylthio group may contribute to the compound’s overall reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1-(dimethylamino)-3-(2-thienylthio)-: Similar structure but with dimethylamino group instead of diethylamino group.
2-Propanol, 1-(diethylamino)-3-(2-furylthio)-: Similar structure but with furylthio group instead of thienylthio group.
2-Propanol, 1-(diethylamino)-3-(2-phenylthio)-: Similar structure but with phenylthio group instead of thienylthio group.
Uniqueness
2-Propanol, 1-(diethylamino)-3-(2-thienylthio)- is unique due to the presence of both diethylamino and thienylthio groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that may not be observed in similar compounds.
Propiedades
Número CAS |
55697-89-7 |
|---|---|
Fórmula molecular |
C11H19NOS2 |
Peso molecular |
245.4 g/mol |
Nombre IUPAC |
1-(diethylamino)-3-thiophen-2-ylsulfanylpropan-2-ol |
InChI |
InChI=1S/C11H19NOS2/c1-3-12(4-2)8-10(13)9-15-11-6-5-7-14-11/h5-7,10,13H,3-4,8-9H2,1-2H3 |
Clave InChI |
QDWKEXRGGFNXKG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(CSC1=CC=CS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)







![3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B12072480.png)

